N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide
Description
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide is a synthetic organic compound featuring a benzamide core substituted with a 4-ethoxy group and a 1,4-dioxaspiro[4.4]nonane moiety. The spirocyclic structure (1,4-dioxaspiro[4.4]nonane) consists of two fused dioxane rings sharing a central sp³-hybridized carbon atom, conferring conformational rigidity and enhanced thermal stability compared to linear ether analogs . The 4-ethoxy substituent on the benzamide ring likely contributes to its lipophilicity and solubility profile, making it a candidate for applications in agrochemicals or pharmaceuticals. Structural determination of such compounds often employs X-ray crystallography using SHELX software, a widely validated tool for small-molecule refinement .
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-4-ethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-2-20-14-7-5-13(6-8-14)16(19)18-11-15-12-21-17(22-15)9-3-4-10-17/h5-8,15H,2-4,9-12H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUIBHQGBFXISS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2COC3(O2)CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide typically involves the following steps:
Formation of the Spiroketal Core: The spiroketal core can be synthesized from aliphatic compounds or γ-lactones. For instance, the condensation of two molecules of γ-hydroxy carboxylic acids in the presence of sodium ethoxide can yield a dilactone, which is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide.
Attachment of the Benzamide Moiety: The spiroketal intermediate is then reacted with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated spiroketal or benzamide moieties.
Substitution: Substituted benzamides with different functional groups replacing the ethoxy group.
Scientific Research Applications
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the synthesis of polymers, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The spiroketal core and benzamide moiety may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Research Implications and Gaps
- Further studies on its reactivity, stability, and biological activity are warranted.
- Comparative Limitations : While SHELX-based crystallography confirms structural accuracy , functional comparisons with pesticidal benzamides (e.g., etobenzanid) require empirical bioassays to validate hypothesized applications.
Biological Activity
N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide is a compound of interest due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 291.34 g/mol. Its structure includes a spirocyclic moiety which is known to influence biological interactions.
Biological Activity Overview
This compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.
- Anticancer Potential : There is emerging evidence indicating cytotoxic effects against various cancer cell lines.
The biological effects of this compound are attributed to its ability to interact with multiple biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Cell Signaling Modulation : It appears to influence cell signaling pathways that regulate apoptosis and cell proliferation.
Antimicrobial Studies
Research has indicated that derivatives of spiro compounds like this compound can exhibit significant antimicrobial activity. For instance, studies on similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .
Anti-inflammatory Effects
A study exploring the anti-inflammatory properties of related compounds highlighted their ability to reduce levels of inflammatory markers such as TNF-alpha and IL-6 in vitro . These findings suggest that this compound may share similar mechanisms.
Anticancer Activity
In vitro assays have demonstrated that spiro compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The cytotoxicity was linked to the activation of caspase pathways .
Case Studies
Case Study 1 : A study involving the synthesis of various spiro compounds reported that one derivative exhibited a 70% inhibition rate against MCF-7 cells at a concentration of 50 µM after 48 hours, indicating strong anticancer potential .
Case Study 2 : Another investigation focused on the anti-inflammatory properties where treatment with related compounds resulted in a significant decrease in edema in animal models, supporting their therapeutic potential in inflammatory diseases .
Comparative Analysis
The following table summarizes the biological activities observed in this compound compared to other similar compounds:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Moderate | High | High |
| 1,6-Dioxaspiro[4.4]nonane | High | Moderate | Moderate |
| 1,2,3-Triazole derivatives | High | High | Very High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
